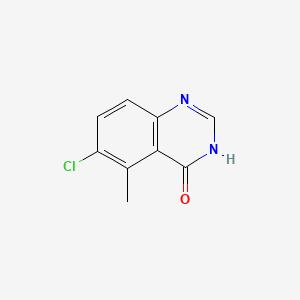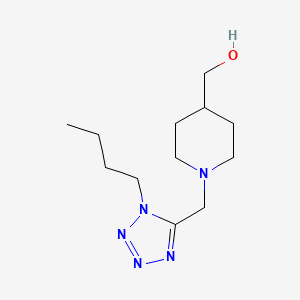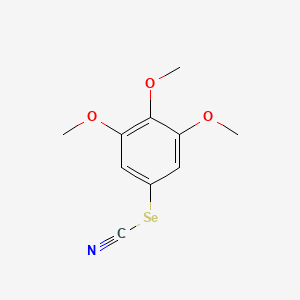
1,2,3-Trimethoxy-5-selenocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethoxy-5-selenocyanatobenzene is an organic compound with the molecular formula C10H11NO3Se. It is characterized by the presence of three methoxy groups and a selenocyanate group attached to a benzene ring.
Preparation Methods
The synthesis of 1,2,3-Trimethoxy-5-selenocyanatobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has three methoxy groups attached at the 1, 2, and 3 positions.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.
Chemical Reactions Analysis
1,2,3-Trimethoxy-5-selenocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form selenoxide derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenocyanate group can yield selenoxides, while reduction can produce selenols .
Scientific Research Applications
1,2,3-Trimethoxy-5-selenocyanatobenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,3-Trimethoxy-5-selenocyanatobenzene exerts its effects is primarily related to its ability to interact with biological molecules. The selenocyanate group can undergo redox reactions, leading to the formation of reactive selenium species. These species can interact with thiol groups in proteins, potentially inhibiting enzyme activity and affecting cellular processes . The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
1,2,3-Trimethoxy-5-selenocyanatobenzene can be compared to other selenocyanate-containing compounds, such as:
1,2,3-Trimethoxy-5-thiocyanatobenzene: Similar in structure but contains a thiocyanate group instead of a selenocyanate group.
1,2,3-Trimethoxybenzene: Lacks the selenocyanate group, making it less reactive in certain chemical reactions.
1,3,5-Trimethoxybenzene: Another methoxy-substituted benzene derivative, but with a different substitution pattern, leading to different chemical properties and applications.
The uniqueness of this compound lies in the presence of both methoxy and selenocyanate groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11NO3Se |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
(3,4,5-trimethoxyphenyl) selenocyanate |
InChI |
InChI=1S/C10H11NO3Se/c1-12-8-4-7(15-6-11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 |
InChI Key |
NOAYFTALFRASSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide](/img/structure/B14908860.png)

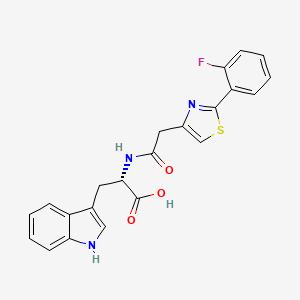


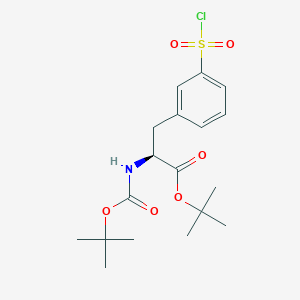
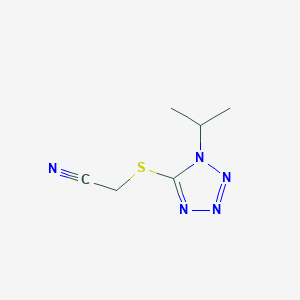
![2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)
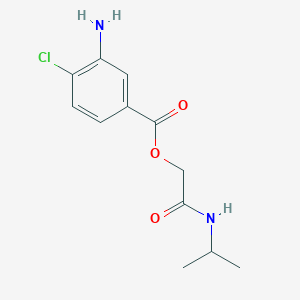
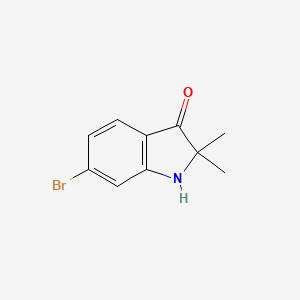
![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)

